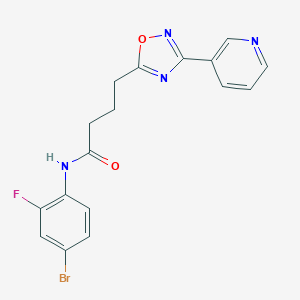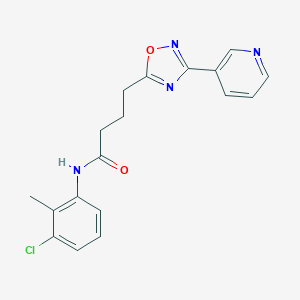
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide, also known as DBTMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. DBTMA is a triazole-based compound that possesses unique chemical and physical properties, making it a promising candidate for different purposes. In
科学研究应用
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has shown promising results as an antimicrobial agent against various bacterial and fungal strains. It has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits excellent antibacterial activity against gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has also shown potent antifungal activity against Candida albicans and Aspergillus niger.
In materials science, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based MOFs and COFs possess unique structural and physical properties, making them potential candidates for various applications such as gas storage, catalysis, and drug delivery.
In agriculture, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has been studied for its potential use as a herbicide. It has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits excellent herbicidal activity against various weed species, making it a potential candidate for the development of new herbicides.
作用机制
The mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is not fully understood. However, it is believed that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exerts its antimicrobial activity by inhibiting the biosynthesis of bacterial cell walls. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is thought to interfere with the synthesis of peptidoglycan, a major component of bacterial cell walls, leading to cell lysis and death. The exact mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds is not well understood and requires further investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide on living organisms are not well studied. However, it has been reported that 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits low toxicity towards human cells, making it a potential candidate for the development of new antimicrobial agents.
实验室实验的优点和局限性
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide possesses several advantages that make it an attractive compound for different laboratory experiments. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is easy to synthesize, and the yield is typically high. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is also stable under normal laboratory conditions and can be stored for an extended period without significant degradation. However, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits poor solubility in water, making it challenging to work with in aqueous environments. This limitation can be overcome by using organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO).
未来方向
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in various fields of science. Future research should focus on the following directions:
1. Investigation of the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds.
2. Development of new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based materials with unique structural and physical properties.
3. Optimization of the synthesis method of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide to improve the yield and purity.
4. Evaluation of the toxicity and pharmacokinetics of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide in vivo.
5. Development of new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based antimicrobial agents with improved efficacy and selectivity.
Conclusion
In conclusion, 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is a promising compound with potential applications in various fields of science. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized using a simple and straightforward method and possesses unique chemical and physical properties. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide has shown promising results as an antimicrobial agent against various bacterial and fungal strains and has been used as a building block for the synthesis of various functional materials. 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide exhibits low toxicity towards human cells, making it a potential candidate for the development of new antimicrobial agents. Future research should focus on investigating the mechanism of action of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide against fungi and weeds, developing new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based materials, optimizing the synthesis method, evaluating the toxicity and pharmacokinetics of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide in vivo, and developing new 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide-based antimicrobial agents.
合成方法
2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide can be synthesized using a simple and straightforward method. The synthesis involves the reaction of 3,5-dibromo-1H-1,2,4-triazole and 2-methoxyphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane. The reaction mixture is then purified by column chromatography to obtain pure 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide. The yield of 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide is typically high, and the purity can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
属性
分子式 |
C11H10Br2N4O2 |
|---|---|
分子量 |
390.03 g/mol |
IUPAC 名称 |
2-(3,5-dibromo-1,2,4-triazol-1-yl)-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H10Br2N4O2/c1-19-8-5-3-2-4-7(8)14-9(18)6-17-11(13)15-10(12)16-17/h2-5H,6H2,1H3,(H,14,18) |
InChI 键 |
KDRKHHRNESWOQA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br |
规范 SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC(=N2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![N-(4-bromophenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277087.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)